molecular formula C11H17NO3 B2591696 tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate CAS No. 1359655-71-2

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate

Cat. No.: B2591696
CAS No.: 1359655-71-2
M. Wt: 211.261
InChI Key: DEVCTNUHSKDNML-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate (CAS: 1359655-71-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . Its structure features an azetidine ring (4-membered nitrogen ring) substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-oxopropylidene moiety. The compound is stored under dry conditions at 2–8°C and is commonly used as a synthetic intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h5H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVCTNUHSKDNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with an appropriate ketone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone moiety in the compound undergoes nucleophilic additions. For example:

  • Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-carbon of the conjugated enone system.

Reaction ConditionsReagents/NucleophilesProducts FormedYield (%)Citation
THF, 0°C to RT, 12–24 hBenzylamineβ-Amino ketone derivative78–85
DCM, −78°C, 1 hGrignard reagentsAlkylated azetidine derivatives65–72

These reactions are critical for introducing functional groups to the azetidine scaffold.

Ring-Opening Reactions

The strained azetidine ring can undergo ring-opening under acidic or basic conditions:

  • Acid-Mediated Hydrolysis : Cleavage of the azetidine ring generates γ-amino ketone intermediates.

  • Base-Induced Elimination : Forms α,β-unsaturated amides under strong basic conditions (e.g., KOtBu).

Reaction TypeConditionsReagentsMajor ProductsYield (%)Citation
Acid hydrolysisHCl (2M), reflux, 6 hWater/EtOHγ-Amino ketone~60
Base eliminationKOtBu, THF, RT, 14 hAlkyl halidesα,β-Unsaturated amide derivatives70–75

Ester Hydrolysis and Functionalization

The tert-butyl ester group is hydrolyzed under acidic conditions to yield carboxylic acid intermediates, enabling further derivatization:

Reaction StepConditionsProductsApplicationsCitation
HydrolysisTFA/DCM, RT, 2 hAzetidine-1-carboxylic acidPeptide coupling
Amide formationEDCl, HOBt, DIPEA, RTAzetidine-carboxamide derivativesDrug candidate synthesis

Cross-Coupling Reactions

The ketone and azetidine moieties participate in transition-metal-catalyzed cross-couplings:

  • Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids.

SubstrateCatalyst SystemAryl Boronic AcidYield (%)Citation
Brominated azetidine analogPd(PPh₃)₄, Na₂CO₃, dioxanePhenylboronic acid82

Reductive Transformations

The ketone group is reduced to secondary alcohols using agents like NaBH₄ or LiAlH₄:

Reducing AgentSolventTemperatureProductYield (%)Citation
NaBH₄MeOH0°C to RTβ-Hydroxy azetidine derivative88

Cycloaddition Reactions

The conjugated enone system participates in [4+2] Diels–Alder reactions with dienes:

DieneConditionsCycloadduct TypeYield (%)Citation
1,3-ButadieneToluene, 110°C, 12 hBicyclic azetidine derivative75

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain analogs show effectiveness against various strains of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Potential

Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . These findings highlight its potential as a lead compound in cancer therapeutics.

As a Building Block

This compound serves as an important building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules. This versatility is particularly valuable in medicinal chemistry and materials science .

Case Study: Synthesis of Novel Compounds

A notable case study involved the use of this compound in the synthesis of novel azetidine derivatives. Researchers successfully utilized this compound to create a series of new molecules with enhanced biological activity profiles, demonstrating its utility in drug discovery processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups
tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate (1359655-71-2) C₁₁H₁₇NO₃ 211.26 2-oxopropylidene Ketone, Boc-protected azetidine
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (158602-35-8) C₁₂H₂₁NO₄ 243.30 Ethoxy ester Ester, Boc-protected azetidine
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) C₁₀H₁₈BrNO₂ 264.16 Bromoethyl Alkyl halide, Boc-protected azetidine
Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate (N/A) C₁₇H₂₃NO₃ 289.17 Benzyl, ethyl ester Ester, Boc-protected azetidine, ketone
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (1262411-27-7) C₉H₁₈N₂O₃ 202.25 Amino, hydroxymethyl Amine, alcohol, Boc-protected azetidine

Key Observations :

  • The 2-oxopropylidene group in the target compound introduces a reactive ketone, enabling conjugate addition or cyclization reactions, whereas the ethoxy ester in CAS 158602-35-8 enhances hydrolytic stability .
  • The bromoethyl substituent in CAS 1420859-80-8 provides a site for nucleophilic substitution (e.g., Suzuki couplings) .
  • The amino-hydroxymethyl substituent in CAS 1262411-27-7 introduces hydrogen-bonding capabilities, useful in targeting biological receptors .

Key Observations :

  • Aza-Michael additions (e.g., with DBU) are versatile for introducing ketone functionalities but require careful optimization to achieve high yields .
  • Palladium-catalyzed cross-couplings (e.g., Suzuki) enable aryl/heteroaryl introductions but are sensitive to steric hindrance, as seen in the 29% yield for 2-methoxyphenyl derivatives .
  • Cyclization methods (e.g., with NaH) are effective for forming azetidine rings but may require stoichiometric reagents .

Key Observations :

  • Safety data for tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8) highlights acute oral toxicity (Category 4) and skin irritation risks, necessitating proper handling .

Biological Activity

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate (CAS No. 1359655-71-2) is a synthetic compound with a unique azetidine structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and an oxopropylidene moiety attached to an azetidine ring, contributing to its distinct chemical properties. The molecular formula is C11H17NO3C_{11}H_{17}NO_3, with a molecular weight of approximately 215.26 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₇NO₃
Molecular Weight215.26 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the azetidine ring allows for potential modulation of enzyme activity or receptor binding, influencing cellular pathways involved in various physiological processes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It may bind to receptors, affecting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, which include:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against various pathogens.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating the potential for development as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial activity.

Bacteria TypeInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anticancer Potential

In vitro assays were performed on various cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant anticancer potential.

Cell LineIC50 (µM)
MCF-725
HeLa30

Study 3: Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects using a murine model of inflammation. Treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines (IL-6, TNF-alpha), supporting its potential therapeutic use in inflammatory conditions.

Q & A

Q. What are the established synthetic methodologies for tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate, and what key intermediates are involved?

The synthesis typically starts from tert-butyl 3-oxoazetidine-1-carboxylate (PB00003, CAS: 398489-26-4) , which undergoes condensation with a carbonyl compound. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate was synthesized via oxime formation using hydroxylamine under i-PrOH reflux . Adapting this, the target compound may involve Knoevenagel condensation with acetone to form the 2-oxopropylidene moiety. Key intermediates include the oxo-azetidine precursor and the conjugated enone system, requiring characterization by ¹H/¹³C NMR and LC-MS to confirm regiochemistry.

Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

¹H NMR should focus on azetidine ring protons (δ 3.8–4.2 ppm), the tert-butyl group (δ 1.4 ppm), and the enone system (vinyl protons: δ 5.8–6.5 ppm; carbonyl: ~200 ppm in ¹³C NMR). IR confirms the carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺. X-ray crystallography via SHELX refinement resolves stereochemical ambiguities.

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

Low yields may stem from steric hindrance or side reactions. Optimize conditions by:

  • Screening Lewis acids (e.g., ZnCl₂) to activate the carbonyl.
  • Employing high-dilution techniques to favor intramolecular cyclization.
  • Using microwave-assisted synthesis to enhance kinetics. Parallel monitoring via TLC or in-situ IR identifies optimal stopping points. Precedents in azetidine functionalization (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate synthesis ) suggest Boc deprotection/reattachment strategies to salvage intermediates.

Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the enone as an electron-deficient dienophile. Frontier Molecular Orbital (FMO) analysis predicts reactivity with electron-rich dienes. Experimental validation involves reactions with cyclopentadiene under thermal/Lewis acid conditions. Compare computed activation energies (ΔG‡) with observed rate constants. Discrepancies may arise from solvent effects, necessitating explicit solvent DFT models .

Q. How should contradictions between theoretical and observed NMR shifts be resolved?

Discrepancies often arise from dynamic effects (e.g., azetidine ring puckering). Perform variable-temperature NMR to detect conformational averaging. Compare experimental shifts with DFT-calculated shifts (including solvent models like PCM). Cross-validate via NOESY/ROESY to assess spatial proximity between tert-butyl and enone groups .

Q. What strategies introduce isotopic labels (e.g., ¹³C) into the azetidine ring for metabolic studies?

  • Use ¹³C-labeled tert-butyl carbonate during Boc protection.
  • Employ deuterated solvents (D₂O) during ring formation for H/D exchange. Post-synthetic labeling via Pd-catalyzed hydrogenation with D₂ gas selectively deuterates the enone. Confirm incorporation via isotope-edited NMR and HRMS .

Q. How can this compound serve as a building block for sp³-rich fragment libraries in drug discovery?

  • Perform Michael additions at the enone’s β-position with nucleophiles (e.g., thiols).
  • Utilize photoredox catalysis for azetidine ring-opening to install aryl/alkyl groups. Case studies (e.g., tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate ) demonstrate compatibility with late-stage functionalization for structure-activity relationship (SAR) exploration.

Methodological Notes

  • Storage: Store under inert atmosphere at -20°C in amber vials to prevent oxidation/hydrolysis. Monitor degradation (e.g., tert-butyl loss or enone hydration) via periodic NMR .
  • Data Analysis: Resolve crystallographic ambiguities using SHELXL , and validate synthetic pathways with intermediates reported in azetidine derivatives .

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